molecular formula C11H14BrNO2 B2357864 2-bromo-N-(2-methoxyphenyl)butanamide CAS No. 924975-63-3

2-bromo-N-(2-methoxyphenyl)butanamide

Cat. No.: B2357864
CAS No.: 924975-63-3
M. Wt: 272.142
InChI Key: CWSBSQMCZUTXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(2-methoxyphenyl)butanamide is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of butanamide, featuring a bromine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxyphenyl)butanamide typically involves the bromination of N-(2-methoxyphenyl)butanamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of carboxylic acids and amines.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Substitution: New derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized forms of the compound with altered functional groups.

    Reduction: Reduced forms with different oxidation states.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Bromo-N-(2-methoxyphenyl)butanamide is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyphenyl group play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)butanamide: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-N-(2-methoxyphenyl)acetamide: Similar structure but with a shorter carbon chain, leading to different chemical properties and uses.

    2-Bromo-N-(2-methoxyphenyl)propanamide: Another similar compound with a different carbon chain length, affecting its reactivity and applications.

Uniqueness

2-Bromo-N-(2-methoxyphenyl)butanamide is unique due to its specific combination of a bromine atom and a methoxyphenyl group attached to a butanamide backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-(2-methoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-8(12)11(14)13-9-6-4-5-7-10(9)15-2/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSBSQMCZUTXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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